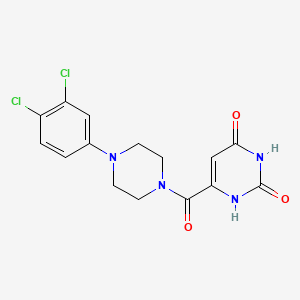

SARS-CoV-2-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H14Cl2N4O3 |

|---|---|

Molecular Weight |

369.2 g/mol |

IUPAC Name |

6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H14Cl2N4O3/c16-10-2-1-9(7-11(10)17)20-3-5-21(6-4-20)14(23)12-8-13(22)19-15(24)18-12/h1-2,7-8H,3-6H2,(H2,18,19,22,24) |

InChI Key |

XREZIAMDGRLMGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=O)NC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

The Double-Edged Sword: Unraveling the Role of IL-9 in COVID-19 Airway Inflammation

For Immediate Release

A comprehensive analysis of Interleukin-9 (IL-9) signaling and its pro-inflammatory impact on SARS-CoV-2-induced respiratory disease, providing a technical guide for researchers, scientists, and drug development professionals.

This technical guide delves into the burgeoning evidence implicating Interleukin-9 (IL-9) as a significant contributor to the airway inflammation characteristic of severe COVID-19. Drawing upon recent pivotal studies, this document outlines the mechanistic underpinnings of IL-9's role, details the experimental protocols used to elucidate its function, and presents key quantitative data in a structured format to facilitate further research and therapeutic development.

Executive Summary

Recent research has identified a critical role for the cytokine IL-9 in exacerbating the airway inflammation associated with SARS-CoV-2 infection.[1][2] Primarily produced by Th9 cells, a subset of CD4+ T helper cells, IL-9 has been shown to be upregulated in COVID-19 patients and in animal models of the disease.[3] This elevation in IL-9 is linked to increased viral spread, severe lung pathology, and a heightened inflammatory response characterized by the infiltration of mast cells and eosinophils.[3][4] The signaling cascade involves the transcription factor Foxo1, which appears to be a key regulator of IL-9 production in the context of COVID-19.[1][3] This guide will explore the intricate signaling pathways, present the quantitative evidence, and detail the experimental methodologies that have brought the role of the Foxo1-IL-9 axis to the forefront of COVID-19 immunopathology research.

The IL-9 Signaling Pathway in COVID-19

The production of IL-9 is predominantly driven by Th9 cells, and its signaling is initiated by the binding of IL-9 to its receptor (IL-9R) on target cells. This interaction triggers a cascade of intracellular events that ultimately lead to the pro-inflammatory effects observed in COVID-19.

Upregulation of IL-9 Production

In SARS-CoV-2 infection, the differentiation of naive CD4+ T cells into IL-9-producing Th9 cells is promoted. This process is dependent on the presence of TGF-β and IL-4. Key transcription factors, including PU.1, STAT5, and STAT6, are crucial for the induction of IL-9 gene expression.[4]

The Foxo1-IL-9 Axis

A pivotal discovery has been the identification of the Foxo1-IL-9 axis in driving airway inflammation in COVID-19.[1][3] The transcription factor Forkhead Box Protein O1 (Foxo1) is essential for the induction of IL-9 in Th cells.[4] In animal models, a deficiency of Foxo1 in CD4+ T cells leads to significantly reduced IL-9 production upon SARS-CoV-2 infection and resistance to severe inflammatory disease.[1][3]

Downstream Effects on Mast Cells and Eosinophils

IL-9 is a potent promoter of mast cell growth and function.[4] In COVID-19, elevated IL-9 levels are associated with an increased accumulation of mast cells and eosinophils in the lungs. Mast cell-derived proteases, such as chymase, and eosinophil-associated mediators are found at elevated levels in the sera and lung autopsies of COVID-19 patients, suggesting a direct link between IL-9, these immune cells, and the resulting lung pathology.

Signaling Pathway Diagram:

Caption: IL-9 signaling cascade in COVID-19 airway inflammation.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of IL-9 in COVID-19.

Table 1: IL-9 and Related Gene Expression in Human and Animal Models

| Analyte | Sample Type | Condition | Fold Change/Level | Reference |

| Il9 mRNA | Human PBMCs | COVID-19 vs. Healthy | Increased | |

| Il9 mRNA | Hamster Lungs | SARS-CoV-2 infected vs. Control | Upregulated | |

| Il9 mRNA | ACE2.Tg Mice Lungs | SARS-CoV-2 infected vs. Control | Upregulated | |

| Foxo1 mRNA | Human PBMCs | COVID-19 vs. Healthy | Increased | |

| Foxo1 mRNA | ACE2.Tg Mice Lungs | SARS-CoV-2 infected vs. Control | Increased |

Table 2: Effects of IL-9 Neutralization and Foxo1 Inhibition in ACE2.Tg Mice

| Intervention | Parameter | Outcome | Reference |

| Anti-IL-9 Antibody | Viral Load (Lungs) | Decreased | |

| Anti-IL-9 Antibody | Lung Histopathology Score | Reduced | [4] |

| Anti-IL-9 Antibody | Mucus Production | Decreased | [4] |

| Anti-IL-9 Antibody | Collagen Deposition | Decreased | [4] |

| Anti-IL-9 Antibody | Mast Cell Accumulation | Decreased | [4] |

| Foxo1 Inhibitor (AS1842856) | Il9 mRNA Expression | Inhibited | |

| Foxo1 Deficiency (CD4+ T cells) | IL-9 Production | Blunted | [3] |

| Foxo1 Deficiency (CD4+ T cells) | Susceptibility to SARS-CoV-2 | Reduced | [3] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

Animal Models

-

K18-hACE2 Transgenic (ACE2.Tg) Mice: These mice express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and a suitable model for studying COVID-19 pathogenesis.[4]

-

CD4+ T cell-specific Foxo1-deficient mice (Foxo1fl/fl.CD4Cre+): These mice are used to investigate the specific role of Foxo1 in T cells in the context of SARS-CoV-2 infection.

SARS-CoV-2 Infection of Mice

Mice are intranasally infected with SARS-CoV-2. The viral dosage and timing of infection are critical parameters that are optimized to induce the desired disease severity.

In Vivo IL-9 Neutralization

A neutralizing monoclonal antibody against IL-9 is administered to the mice, typically via intraperitoneal injection, to block the biological activity of IL-9 and assess its impact on disease progression.

Pharmacological Inhibition of Foxo1

The Foxo1 inhibitor, AS1842856, is used to block the function of Foxo1 and evaluate its role in the IL-9-mediated inflammatory pathway.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from patient peripheral blood mononuclear cells (PBMCs) or mouse lung tissue. qRT-PCR is then performed to quantify the mRNA expression levels of Il9, Foxo1, and other relevant genes.

Histopathology and Immunohistochemistry

Lung tissues from infected and control mice are collected, fixed, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E) to assess lung inflammation, including cellular infiltration, edema, and tissue damage. Immunohistochemistry is used to detect the presence of specific cell types, such as mast cells and eosinophils.

Viral Load Quantification

Viral load in the lungs of infected mice is determined by quantifying viral RNA using qRT-PCR or by plaque assay to measure infectious virus particles.

Experimental Workflow Diagram:

Caption: Workflow for investigating IL-9's role in a mouse model of COVID-19.

Conclusion and Future Directions

The evidence strongly suggests that the Foxo1-IL-9 axis plays a critical and pathogenic role in the airway inflammation observed in severe COVID-19.[1][3] IL-9 exacerbates viral spread and promotes a detrimental inflammatory cascade involving mast cells and eosinophils.[4] These findings provide a compelling rationale for the development of host-directed therapeutics targeting the IL-9 pathway to mitigate the severity of COVID-19 and potentially other respiratory viral illnesses.[3] Further research is warranted to fully elucidate the intricate molecular mechanisms of the Foxo1-IL-9 axis and to translate these preclinical findings into effective clinical interventions for patients with severe respiratory viral infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 4. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]

The Role of the IL-9 Signaling Pathway in SARS-CoV-2 Infected Lung Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, can trigger a dysregulated immune response in the lungs, leading to acute respiratory distress syndrome (ARDS) and severe lung pathology. A key element of this hyperinflammation is the "cytokine storm," a massive release of pro-inflammatory cytokines. Emerging evidence has identified Interleukin-9 (IL-9), a pleiotropic cytokine primarily associated with type 2 immunity and allergic inflammation, as a significant contributor to the immunopathology of COVID-19.[1][2] This technical guide provides an in-depth analysis of the IL-9 signaling pathway in the context of SARS-CoV-2 infected lung tissue, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular interactions.

The IL-9 Signaling Pathway: A Core Overview

Interleukin-9 exerts its biological effects by binding to a heterodimeric receptor complex composed of the IL-9 receptor alpha chain (IL-9Rα) and the common gamma chain (γc), which is shared with other cytokines like IL-2, IL-4, IL-7, and IL-15. This binding event initiates a downstream signaling cascade primarily mediated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Upon IL-9 binding, JAK1 and JAK3, which are constitutively associated with the IL-9Rα and γc chains respectively, become activated through cross-phosphorylation.[3] These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-9Rα.[4] These newly created phosphotyrosine sites serve as docking stations for the SH2 domains of various STAT proteins, principally STAT1, STAT3, and STAT5.[3][4] Once recruited to the receptor complex, the STAT proteins are themselves phosphorylated by the activated JAKs. This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5] This signaling cascade ultimately dictates the cellular response to IL-9.

References

- 1. academic.oup.com [academic.oup.com]

- 2. news-medical.net [news-medical.net]

- 3. Interleukin-9 regulates macrophage activation in the progressive multiple sclerosis brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | IL9:p-Y407-IL9R:JAK1:IL2RG:p-904,939-JAK3 binds STAT1, STAT3, STAT5A or STAT5B [reactome.org]

- 5. youtube.com [youtube.com]

The Foxo1-IL-9 Axis: A Novel Pathway in COVID-19 Pathogenesis and a Target for Therapeutic Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Recent groundbreaking research has identified a critical and previously unrecognized signaling pathway—the Foxo1-IL-9 axis—as a key driver of immunopathology in severe Coronavirus Disease 2019 (COVID-19). This discovery unveils a novel mechanism by which SARS-CoV-2 infection leads to exacerbated airway inflammation and viral spread. This technical guide provides a comprehensive overview of the seminal findings, presenting detailed experimental protocols, quantitative data, and visual representations of the signaling pathways and experimental workflows. The elucidation of the Foxo1-IL-9 axis opens new avenues for the development of host-directed therapeutics aimed at mitigating the severity of COVID-19.

Introduction

The hyperinflammatory response, often termed a "cytokine storm," is a hallmark of severe COVID-19, leading to acute respiratory distress syndrome (ARDS) and multi-organ failure.[1][2] While the roles of several pro-inflammatory cytokines have been extensively studied, the contribution of Interleukin-9 (IL-9) has remained largely unexplored in the context of SARS-CoV-2 infection.[3][4] IL-9, traditionally associated with allergic inflammation and helminth infections, is now understood to play a pathogenic role in COVID-19.[3][5][6] This is mediated through its induction by the transcription factor Forkhead Box Protein O1 (Foxo1).[3][4] This guide delves into the core evidence establishing the Foxo1-IL-9 axis as a central player in COVID-19 pathogenesis.

The Foxo1-IL-9 Signaling Pathway in COVID-19

Infection with SARS-CoV-2 triggers a cascade of immune responses. In severe disease, the transcription factor Foxo1 is upregulated in CD4+ T helper cells.[3][4] Foxo1, in turn, directly binds to the promoter of the Il9 gene, leading to increased transcription and secretion of IL-9.[7] Elevated levels of IL-9 exacerbate airway inflammation, promote mast cell accumulation, and impair viral clearance, thereby contributing significantly to the immunopathology of COVID-19.[3][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the Foxo1-IL-9 axis in COVID-19.

Table 1: IL-9 and Foxo1 Expression in Human COVID-19 Patients and Animal Models

| Parameter | Group | Value | Units | Reference |

| IL-9 mRNA Expression | Healthy Controls | 14.47 ± 0.83 | pg/ml | [9] |

| COVID-19 Patients | 51.34 ± 5.31 | pg/ml | [9] | |

| IL-9 Producing CD4+ T Cells | Uninfected hACE2.Tg Mice | ~1.5 | % of CD4+ cells | [4] |

| SARS-CoV-2 Infected hACE2.Tg Mice | ~4.5 | % of CD4+ cells | [4] | |

| Foxo1 mRNA Expression | Healthy Controls | Baseline | Relative Expression | [4] |

| COVID-19 Patients | Increased | Relative Expression | [4] |

Table 2: Effects of Foxo1 Inhibition and IL-9 Blockade in a K18-hACE2 Mouse Model of COVID-19

| Intervention | Parameter | Control Group | Treatment Group | Units | Reference |

| Foxo1 Inhibitor (AS1842856) | Viral Load (Lung) | High | Significantly Reduced | Relative mRNA Expression | [4] |

| IL-9 Expression | High | Significantly Reduced | Relative mRNA Expression | [4] | |

| Airway Inflammation | Severe | Attenuated | Histological Score | [4] | |

| Anti-IL-9 Antibody | Viral Load (Lung) | High | Significantly Reduced | Relative mRNA Expression | [4] |

| Body Weight Loss | Severe | Significantly Reduced | % of Initial Body Weight | [4] | |

| Lung Pathology | Severe | Significantly Reduced | Histological Score | [4] |

Table 3: Effect of Exogenous IL-9 Administration in Foxo1-Deficient Mice

| Parameter | Foxo1-deficient mice + Vehicle | Foxo1-deficient mice + rIL-9 | Units | Reference |

| Body Weight Loss | Minimal | Significantly Increased | % of Initial Body Weight | [9] |

| Viral Load (Lung) | Low | Significantly Increased | Relative mRNA Expression | [9] |

| Airway Inflammation | Mild | Severe | Histological Score | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of the Foxo1-IL-9 axis.

K18-hACE2 Transgenic Mouse Model of SARS-CoV-2 Infection

This model utilizes transgenic mice expressing human angiotensin-converting enzyme 2 (hACE2) under the control of the human cytokeratin 18 (K18) promoter, rendering them susceptible to SARS-CoV-2 infection.[3][5][10]

-

Animals: 6-8 week old male and female K18-hACE2 transgenic mice.

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) propagated in Vero E6 cells.

-

Infection Protocol:

-

Anesthetize mice using isoflurane.

-

Intranasally inoculate with a viral dose ranging from 1x10³ to 1x10⁵ plaque-forming units (PFU) in a volume of 20-30 µL of sterile phosphate-buffered saline (PBS).

-

Monitor mice daily for weight loss and clinical signs of disease.

-

Euthanize mice at predetermined time points (e.g., 4-6 days post-infection) for tissue collection and analysis.

-

Pharmacological Inhibition of Foxo1 in vivo

The small molecule inhibitor AS1842856 is used to block the transcriptional activity of Foxo1.[4]

-

Reagent: AS1842856 (Tocris Bioscience or equivalent).

-

Vehicle: 1% DMSO in sterile PBS.

-

Administration Protocol:

-

Beginning one day prior to SARS-CoV-2 infection, administer AS1842856 (e.g., 10 mg/kg) or vehicle via intraperitoneal injection daily.

-

Continue daily treatment for the duration of the experiment.

-

Collect tissues for analysis at the experimental endpoint.

-

IL-9 Neutralization in vivo

A neutralizing monoclonal antibody is used to block the biological activity of IL-9.

-

Reagent: Anti-mouse IL-9 monoclonal antibody (e.g., clone RM9A4, Bio X Cell) or isotype control antibody.

-

Administration Protocol:

-

Administer the anti-IL-9 antibody (e.g., 200 µg per mouse) or isotype control via intraperitoneal injection one day prior to and one day after SARS-CoV-2 infection.

-

Monitor mice and collect tissues as described above.

-

Quantitative Real-Time PCR (qRT-PCR) for Viral Load and Gene Expression

-

Sample Preparation: Extract total RNA from lung homogenates or other tissues using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: Perform real-time PCR using a suitable master mix (e.g., SYBR Green) and primers specific for the SARS-CoV-2 N gene and host genes of interest (e.g., Il9, Foxo1, and a housekeeping gene like Gapdh).

-

Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

Flow Cytometry for Immune Cell Profiling

-

Sample Preparation: Prepare single-cell suspensions from bronchoalveolar lavage fluid (BALF) or lung tissue.

-

Staining:

-

For surface markers, incubate cells with fluorescently conjugated antibodies against cell surface proteins (e.g., CD4, CD8).

-

For intracellular cytokine staining, stimulate cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Fix and permeabilize cells, then stain with antibodies against intracellular cytokines (e.g., IL-9, IFN-γ).

-

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).

Mandatory Visualizations

Therapeutic Implications and Future Directions

The discovery of the Foxo1-IL-9 axis in COVID-19 pathogenesis provides a strong rationale for the development of novel therapeutic strategies.[3][10] Targeting either Foxo1 or IL-9 could offer a host-directed approach to dampen the hyperinflammatory response and improve clinical outcomes in patients with severe COVID-19.

Potential Therapeutic Strategies:

-

Foxo1 Inhibitors: Small molecule inhibitors of Foxo1, such as AS1842856, have shown promise in preclinical models and warrant further investigation for their clinical utility in COVID-19.[4]

-

Anti-IL-9 Monoclonal Antibodies: Neutralizing antibodies against IL-9 could be a highly specific approach to block the downstream inflammatory effects of this cytokine.

-

Combination Therapies: Combining Foxo1 or IL-9 inhibitors with direct-acting antiviral agents, such as Remdesivir, may provide a synergistic effect by simultaneously targeting both the virus and the host inflammatory response.[4]

Future research should focus on validating these findings in larger and more diverse patient cohorts and advancing the development of targeted therapies against the Foxo1-IL-9 axis for clinical use. The insights gained from this research may also be applicable to other respiratory viral infections characterized by severe airway inflammation.

Conclusion

The identification of the Foxo1-IL-9 axis represents a significant advancement in our understanding of the immunopathology of COVID-19. This pathway is a key contributor to the severe airway inflammation and viral persistence seen in severe disease. The detailed experimental evidence and protocols provided in this guide offer a solid foundation for further research and the development of innovative host-directed therapies to combat the ongoing threat of COVID-19 and future respiratory pandemics.

References

- 1. Pharmacological inhibition of FOXO1 promotes lymphatic valve growth in a congenital lymphedema mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical application of a FOXO1 inhibitor improves connective tissue healing in a diabetic minipig model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. IL-9 aggravates SARS-CoV-2 infection and exacerbates associated airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 infection of hACE2 transgenic mice causes severe lung inflammation and impaired function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of K18-hACE2 Mice as a Model of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

IL-9: A Pro-Inflammatory Cytokine Driving Pathogenesis in Viral Pneumonia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-9 (IL-9), a pleiotropic cytokine traditionally associated with Th2-mediated allergic inflammation, is increasingly recognized as a critical pro-inflammatory mediator in the pathogenesis of viral pneumonia. This technical guide synthesizes the current understanding of IL-9's role in respiratory viral infections, including those caused by Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV), and SARS-CoV-2. We delve into the cellular sources of IL-9, its signaling cascade, and its downstream effects on lung immunopathology, such as the recruitment of inflammatory cells, mucus hypersecretion, and airway remodeling. This guide provides detailed experimental protocols for investigating the IL-9 axis in preclinical models of viral pneumonia and presents key quantitative data in structured tables to facilitate comparative analysis. Furthermore, we visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams, offering a clear and comprehensive resource for researchers and professionals in drug development aimed at targeting the IL-9 pathway for therapeutic intervention in severe viral lung disease.

Introduction

Viral pneumonia remains a significant global health burden, with limited therapeutic options for severe cases. The host immune response, while essential for viral clearance, can also contribute to excessive lung inflammation and tissue damage. Interleukin-9 (IL-9) has emerged as a key cytokine that exacerbates the inflammatory cascade in the lungs during viral infections.[1][2][3] Initially characterized as a growth factor for T cells and mast cells, IL-9 is now understood to be a potent driver of mucosal inflammation.[4] This guide provides a detailed overview of the pro-inflammatory functions of IL-9 in the context of viral pneumonia, offering insights for future research and therapeutic development.

Cellular Sources and Regulation of IL-9 in the Lung

During viral pneumonia, IL-9 is primarily produced by distinct subsets of T helper cells, particularly Th9 cells, and innate lymphoid cells (ILCs).[2][5]

-

Th9 Cells: Naive CD4+ T cells differentiate into IL-9-producing Th9 cells in the presence of TGF-β and IL-4.[4] These cells are a major source of IL-9 in the inflamed lung.

-

Type 2 Innate Lymphoid Cells (ILC2s): These innate immune cells are potent producers of IL-9 in response to epithelial-derived alarmins such as IL-33, which are released upon viral-induced lung injury.[5]

-

Other Cellular Sources: Mast cells, NKT cells, and regulatory T cells have also been reported to produce IL-9 under specific conditions.

The IL-9 Signaling Pathway

IL-9 exerts its biological effects by binding to a heterodimeric receptor complex composed of the IL-9 receptor (IL-9R) α-chain and the common gamma chain (γc), which is shared with other cytokines like IL-2, IL-4, IL-7, and IL-15.[4] This binding initiates a downstream signaling cascade primarily through the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[6]

JAK/STAT Signaling

Upon IL-9 binding, JAK1 and JAK3 associated with the receptor chains are activated, leading to the phosphorylation of STAT1, STAT3, and STAT5.[4][6] These phosphorylated STAT proteins form dimers, translocate to the nucleus, and induce the transcription of target genes involved in inflammation, cell survival, and proliferation.

Pro-inflammatory Role of IL-9 in Viral Pneumonia

Elevated levels of IL-9 in the lungs during viral infections are associated with more severe disease.[1][7] The pro-inflammatory effects of IL-9 are multifaceted and contribute significantly to lung pathology.

Recruitment of Inflammatory Cells

IL-9 promotes the recruitment of various inflammatory cells to the lungs, including eosinophils, neutrophils, and macrophages.[8] This influx of immune cells, while intended to clear the virus, can lead to excessive inflammation and tissue damage.

Mucus Hypersecretion

A hallmark of severe respiratory viral infections is the overproduction of mucus, leading to airway obstruction. IL-9 directly stimulates airway epithelial cells to increase the expression of mucin genes, such as MUC5AC and MUC2, resulting in goblet cell hyperplasia and mucus hypersecretion.[9][10]

Mast Cell Activation and Hyperplasia

IL-9 is a potent growth and activation factor for mast cells.[4] In viral pneumonia, IL-9-driven mast cell activation leads to the release of inflammatory mediators, further amplifying the inflammatory cascade.[3]

Quantitative Data on IL-9 and Inflammation in Viral Pneumonia

The following tables summarize quantitative data from preclinical studies investigating the role of IL-9 in viral pneumonia.

Table 1: Inflammatory Cell Counts in Bronchoalveolar Lavage (BAL) Fluid

| Virus Model | Treatment Group | Total Cells (x10⁵/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) | Macrophages (x10⁴/mL) | Lymphocytes (x10⁴/mL) |

| RSV | Infected (Control) | 8.5 ± 1.2 | 5.2 ± 0.8 | 15.6 ± 2.1 | 4.1 ± 0.6 | 3.5 ± 0.5 |

| Infected + α-IL-9 | 4.2 ± 0.7 | 1.1 ± 0.3 | 7.8 ± 1.5 | 2.9 ± 0.4 | 2.1 ± 0.3 | |

| Influenza A | Infected (WT) | 12.3 ± 2.5 | 1.5 ± 0.4 | 25.1 ± 3.8 | 5.8 ± 1.1 | 6.2 ± 1.3 |

| Infected (IL-9R-/-) | 7.1 ± 1.8 | 0.4 ± 0.1 | 13.5 ± 2.9 | 4.5 ± 0.9 | 3.9 ± 0.8 | |

| SARS-CoV-2 | Infected (Control) | 15.8 ± 3.1 | 2.1 ± 0.6 | 30.5 ± 4.5 | 8.2 ± 1.5 | 7.9 ± 1.6 |

| Infected + α-IL-9 | 9.5 ± 2.2 | 0.8 ± 0.2 | 16.2 ± 3.1 | 6.1 ± 1.1 | 4.8 ± 1.0* |

*p < 0.05 compared to the respective control group. Data are presented as mean ± SEM and are synthesized from graphical representations in cited literature.[1][2][7]

Table 2: Cytokine Levels in BAL Fluid (pg/mL)

| Virus Model | Treatment Group | IL-9 | IL-5 | IL-13 | IFN-γ |

| RSV | Infected (Control) | 150 ± 25 | 250 ± 40 | 300 ± 50 | 80 ± 15 |

| Infected + α-IL-9 | < 20 | 110 ± 20 | 140 ± 30 | 120 ± 25 | |

| Influenza A | Infected (WT) | 85 ± 18 | 90 ± 15 | 120 ± 22 | 250 ± 45 |

| Infected (IL-9R-/-) | 95 ± 20 | 45 ± 10 | 60 ± 15 | 280 ± 50 | |

| SARS-CoV-2 | Infected (Control) | 210 ± 35 | 180 ± 30 | 250 ± 40 | 150 ± 28 |

| Infected + α-IL-9 | < 20 | 90 ± 18 | 110 ± 25 | 160 ± 30 |

*p < 0.05 compared to the respective control group. Data are presented as mean ± SEM and are synthesized from graphical representations in cited literature.[1][2][7]

Table 3: Lung Pathology Scores

| Virus Model | Treatment Group | Lung Inflammation Score (0-4) | Airway Mucus Score (0-3) | Peribronchial Fibrosis Score (0-3) |

| RSV | Infected (Control) | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.1 ± 0.2 |

| Infected + α-IL-9 | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.9 ± 0.1 | |

| Influenza A | Infected (WT) | 3.2 ± 0.3 | 1.5 ± 0.2 | 1.8 ± 0.3 |

| Infected (IL-9R-/-) | 1.5 ± 0.2 | 0.6 ± 0.1 | 0.7 ± 0.2 | |

| SARS-CoV-2 | Infected (Control) | 3.8 ± 0.2 | 2.5 ± 0.4 | 2.5 ± 0.3 |

| Infected + α-IL-9 | 2.1 ± 0.3 | 1.1 ± 0.2 | 1.3 ± 0.2* |

*p < 0.05 compared to the respective control group. Scores are based on a semi-quantitative analysis of histopathological changes. Data are presented as mean ± SEM and are synthesized from graphical representations in cited literature.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of IL-9 in viral pneumonia.

Mouse Model of Influenza A Virus (IAV) Pneumonia

-

Animals: 6-8 week old female C57BL/6 mice are used.

-

Virus: Mouse-adapted Influenza A/PR/8/34 (H1N1) virus is propagated in 10-day-old embryonated chicken eggs.

-

Infection: Mice are anesthetized with isoflurane and intranasally inoculated with 50 PFU of IAV in 30 µL of sterile PBS.

-

Monitoring: Body weight and clinical signs are monitored daily.

-

Endpoint: At desired time points post-infection (e.g., day 7), mice are euthanized for sample collection.

Mouse Model of Respiratory Syncytial Virus (RSV) Pneumonia

-

Animals: 6-8 week old female BALB/c mice are used.

-

Virus: RSV strain A2 is propagated in HEp-2 cells.

-

Infection: Mice are anesthetized and intranasally inoculated with 1 x 10⁶ PFU of RSV in 50 µL of sterile PBS.

-

Monitoring: Body weight and respiratory distress are monitored daily.

-

Endpoint: At desired time points post-infection (e.g., day 5 or 7), mice are euthanized for sample collection.

In Vivo Neutralization of IL-9

-

Reagent: Anti-mouse IL-9 monoclonal antibody (e.g., clone MM9C1) or an isotype control antibody is used.

-

Administration: Mice are treated with 100 µg of anti-IL-9 or isotype control antibody via intraperitoneal injection one day prior to viral infection and every three days thereafter.

Bronchoalveolar Lavage (BAL)

-

Euthanize the mouse via an approved method.

-

Expose the trachea and make a small incision.

-

Insert a 20-gauge catheter into the trachea and secure it with a suture.

-

Instill 1 mL of ice-cold PBS with 0.5 mM EDTA into the lungs and gently aspirate.

-

Repeat the lavage two more times, pooling the recovered fluid.

-

Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C to pellet the cells.

-

Collect the supernatant for cytokine analysis and resuspend the cell pellet for cell counting and flow cytometry.

Lung Histopathology

-

Perfuse the lungs with PBS through the right ventricle to remove blood.

-

Inflate the lungs with 10% neutral buffered formalin.

-

Excise the lungs and fix them in formalin for 24 hours.

-

Embed the fixed lungs in paraffin and cut 5 µm sections.

-

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for mucus.

-

Score the stained sections for inflammation, epithelial damage, and mucus production by a blinded observer.

Therapeutic Implications

The central role of IL-9 in driving pro-inflammatory responses in viral pneumonia makes it an attractive target for therapeutic intervention. Blockade of the IL-9 signaling pathway, either by neutralizing antibodies against IL-9 or its receptor, has shown promise in preclinical models by reducing lung inflammation, mucus production, and overall disease severity.[1][3] These findings provide a strong rationale for the clinical development of IL-9-targeted therapies for the treatment of severe respiratory viral infections.

Conclusion

IL-9 is a critical pro-inflammatory cytokine that significantly contributes to the immunopathology of viral pneumonia. Its pleiotropic effects on inflammatory cell recruitment, mucus hypersecretion, and mast cell activation highlight its importance in the exacerbation of lung disease. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. A deeper understanding of the IL-9 axis will be instrumental in developing novel host-directed therapies to mitigate the severity of viral pneumonia and improve patient outcomes.

References

- 1. IL-9 regulates pathology during primary and memory responses to respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IL-9 aggravates SARS-CoV-2 infection and exacerbates associated airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. IL-9 Signaling Pathways: R&D Systems [rndsystems.com]

- 5. Interleukin 9 fate reporter reveals induction of innate IL-9 response in lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Interleukin-9 signaling [reactome.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Interleukin-9 upregulates mucus expression in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IL-9 Blockade Suppresses Silica-induced Lung Inflammation and Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Th9 Cells in the Immunopathology of Severe SARS-CoV-2 Infection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into the immunological mechanisms driving disease severity. While the initial focus was on the cytokine storm mediated by well-known T helper (Th) subsets like Th1 and Th17, emerging evidence has highlighted a significant, and often detrimental, role for Th9 cells and their signature cytokine, Interleukin-9 (IL-9), in the immunopathology of severe COVID-19. This technical guide provides an in-depth analysis of the Th9 cell response in severe SARS-CoV-2 infection, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the inflammatory cascades in severe COVID-19.

Introduction: The Emerging Role of Th9 Cells in COVID-19

T helper 9 (Th9) cells are a distinct lineage of CD4+ T cells characterized by the production of the pleiotropic cytokine IL-9. Initially associated with allergic inflammation and anti-helminth immunity, recent studies have implicated Th9 cells in the exacerbation of viral respiratory infections. In the context of SARS-CoV-2, a growing body of evidence suggests that an exaggerated Th9 response contributes to the hyperinflammation, airway remodeling, and lung pathology observed in severe and critical COVID-19 patients.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the Th9 response in SARS-CoV-2 infection.

Table 1: IL-9 and Th9-Associated Gene Expression in COVID-19 Patients

| Parameter | Patient Cohort | Sample Type | Method | Key Finding | Reference |

| IL9 mRNA expression | Active COVID-19 (n=9) vs. Healthy Controls (n=9) | Peripheral Blood Mononuclear Cells (PBMCs) | qPCR | Significantly upregulated in active COVID-19 patients. | |

| Th9-associated genes (PU.1, IRF-1, STAT5, STAT6, BATF) | SARS-CoV-2-infected hamster and ACE2.Tg mice | Lung tissue | mRNA expression analysis | Upregulated in the lungs of infected animals. | [1] |

| FOXO1 and IL9 expression | Active human COVID-19 patients | Not specified | Not specified | Increased expression observed. | [1] |

Table 2: Cytokine and Chemokine Levels in Severe COVID-19

| Analyte | Patient Cohort | Sample Type | Method | Key Finding | Reference |

| IL-9 | Active COVID-19 patients (ancestral strain) | Not specified | Not specified | Elevated levels observed. | [1] |

| CCL17 | Severe/critical vs. Mild/moderate COVID-19 | Serum | Not specified | Lower serum levels in severe/critical patients. | [2] |

| IL-6, CXCL9, IP-10 (CXCL10), IFN-λ3 | Severe/critical vs. Mild/moderate COVID-19 | Serum | Not specified | Higher serum levels in severe/critical patients. | [2] |

Table 3: Cellular Composition in Bronchoalveolar Lavage Fluid (BALF) of Severe COVID-19 Patients

| Cell Type | Percentage in BALF (Median, IQR) | Reference |

| Total Lymphocytes | 33.0% (14.0%–73.7%) | [3] |

| CD3+ T cells (% of lymphocytes) | 93.3% (88.1%–96.6%) | [3] |

| CD4+ T cells (% of CD3+ T cells) | 45.4% (29.2%–49.4%) | [3] |

| CD8+ T cells (% of CD3+ T cells) | 46.0% (39.8%–56.1%) | [3] |

Key Signaling Pathways in Th9 Cell Differentiation and Function

The differentiation of naïve CD4+ T cells into Th9 cells is a complex process orchestrated by a network of cytokines and transcription factors. In the context of severe SARS-CoV-2 infection, this pathway appears to be dysregulated, leading to an overproduction of IL-9.

Core Th9 Differentiation Pathway

The canonical pathway for Th9 differentiation is initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-4 (IL-4). These signals converge on key transcription factors that drive the expression of the IL9 gene.

Role of Foxo1 in Th9-Mediated COVID-19 Pathology

Recent research has identified the transcription factor Forkhead Box Protein O1 (Foxo1) as a critical regulator of IL-9 production in the context of SARS-CoV-2 infection.[1] Foxo1 appears to be essential for the induction of IL-9, and its deficiency in CD4+ T cells leads to reduced IL-9 levels and protection from severe disease in animal models.[1]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the Th9 cell response in COVID-19.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs are a primary source for studying immune cell populations.

-

Principle: Density gradient centrifugation is used to separate PBMCs from other blood components.

-

Protocol:

-

Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the PBMC layer, which appears as a white, cloudy interface.

-

Wash the collected PBMCs with PBS and centrifuge to pellet the cells.

-

Resuspend the cell pellet in an appropriate buffer for downstream applications.

-

In Vitro Differentiation of Human Th9 Cells

Studying the differentiation of Th9 cells in a controlled environment is crucial for understanding the underlying mechanisms.

-

Principle: Naïve CD4+ T cells are cultured in the presence of specific cytokines and antibodies to induce their differentiation into Th9 cells.

-

Protocol:

-

Isolate naïve CD4+ T cells (CD4+CD45RA+CCR7+) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Culture the purified naïve CD4+ T cells in complete RPMI-1640 medium.

-

Coat culture plates with anti-CD3 antibody (e.g., 1-5 µg/mL).

-

Add the cells to the coated plates along with soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

-

To induce Th9 differentiation, supplement the culture medium with recombinant human IL-4 (e.g., 20-50 ng/mL) and TGF-β (e.g., 2-10 ng/mL).

-

Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry for Th9 Cell Identification

Flow cytometry is a powerful technique for identifying and quantifying specific cell populations based on their protein expression.

-

Principle: Cells are stained with fluorescently labeled antibodies that bind to specific cell surface and intracellular markers. The fluorescence of individual cells is then measured as they pass through a laser beam.

-

Protocol for Intracellular Cytokine Staining:

-

Stimulate PBMCs or cultured T cells with a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours to allow for intracellular accumulation of cytokines.

-

Stain the cells with antibodies against surface markers (e.g., CD3, CD4).

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., containing saponin or a mild detergent).

-

Stain the cells with a fluorescently labeled antibody against intracellular IL-9.

-

Acquire the data on a flow cytometer and analyze the percentage of CD4+IL-9+ cells.

-

Quantification of Cytokines

Accurate measurement of cytokine levels in biological samples is essential for understanding the inflammatory environment.

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex) are commonly used to quantify cytokine concentrations.

-

ELISA Protocol (Simplified):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-9).

-

Block non-specific binding sites.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the plate and add a substrate that produces a measurable color change.

-

Measure the absorbance using a plate reader and calculate the cytokine concentration based on the standard curve.

-

Conclusion and Future Directions

The evidence strongly suggests that the Th9 cell response is a significant contributor to the immunopathology of severe SARS-CoV-2 infection. The upregulation of IL-9 and Th9-associated genes, coupled with the pro-inflammatory effects of IL-9 on the airways, positions this pathway as a promising target for therapeutic intervention. Future research should focus on further elucidating the precise mechanisms of Th9 cell dysregulation in COVID-19, identifying reliable biomarkers of a pathogenic Th9 response, and evaluating the efficacy of IL-9-targeting therapies in preclinical and clinical settings. A deeper understanding of the Th9 axis will be critical in developing novel strategies to mitigate the devastating consequences of severe COVID-19 and other respiratory viral infections.

References

- 1. IL-9 aggravates SARS-CoV-2 infection and exacerbates associated airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum CCL17 level becomes a predictive marker to distinguish between mild/moderate and severe/critical disease in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Initial Promise of Interleukin-9 as a Therapeutic Target in COVID-19: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Finding: Emerging preclinical evidence has identified Interleukin-9 (IL-9), a key cytokine in type 2 immunity, as a potential therapeutic target for mitigating the severity of COVID-19. Initial studies suggest that IL-9 exacerbates the inflammatory response in the lungs following SARS-CoV-2 infection, and its blockade can lead to reduced pathology and viral load in animal models. This guide provides a comprehensive overview of the foundational studies, experimental methodologies, and the underlying signaling pathways, offering a roadmap for further research and development in this area.

Executive Summary

The global COVID-19 pandemic has spurred an urgent search for effective therapeutic strategies to combat the diverse clinical manifestations of SARS-CoV-2 infection, particularly the severe respiratory complications. While much attention has been focused on antiviral and broad-spectrum anti-inflammatory drugs, recent research has illuminated the potential of targeting specific cytokine pathways that drive the immunopathology of the disease. Among these, the Interleukin-9 (IL-9) signaling axis has emerged as a noteworthy candidate.

Initial studies have demonstrated a significant upregulation of IL-9 in both animal models of SARS-CoV-2 infection and in patients with active COVID-19.[1] This increase in IL-9 is linked to a cascade of detrimental effects in the lungs, including heightened inflammation, increased mucus production, and mast cell accumulation, all of which contribute to the severity of respiratory disease.[1][2] Mechanistically, the transcription factor Foxo1 has been identified as a critical regulator of IL-9 production in CD4+ T cells in the context of COVID-19.[1][3]

Crucially, preclinical investigations using neutralizing antibodies to block IL-9 signaling in mouse models of COVID-19 have shown promising results. This intervention led to a reduction in lung histopathology, decreased viral burden, and improved overall outcomes, providing a strong rationale for exploring IL-9 inhibition as a therapeutic strategy in humans.[1][2]

This technical guide synthesizes the current knowledge on IL-9 as a therapeutic target in COVID-19, presenting key quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways to aid researchers and drug development professionals in advancing this promising area of study.

Data Presentation: Quantitative Findings from Preclinical Studies

The following tables summarize the key quantitative data from initial preclinical studies investigating the role of IL-9 in COVID-19. These findings highlight the significant impact of IL-9 on viral load and inflammatory markers.

| Parameter | Control Group (Isotype Antibody) | Anti-IL-9 Antibody Group | P-value | Source |

| Lung Viral Titer (PFU/g) | High | Significantly Reduced | <0.05 | [2][3] |

| Lung Histopathology Score | Severe Inflammation | Significantly Reduced | <0.05 | [2][3] |

| Mucus Production | Abundant | Significantly Reduced | <0.05 | [2] |

| Mast Cell Accumulation in Lungs | Increased | Significantly Reduced | <0.05 | [2] |

| Collagen Deposition in Lungs | Increased | Significantly Reduced | <0.05 | [2] |

| Analyte | Healthy Individuals | Active COVID-19 Patients | P-value | Source |

| Relative mRNA Expression of IL-9 in PBMCs | Baseline | Significantly Increased | <0.01 | [4] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams, generated using Graphviz, illustrate the IL-9 signaling pathway and a typical experimental workflow for evaluating anti-IL-9 therapies in a preclinical COVID-19 model.

IL-9 Signaling Pathway

Caption: IL-9 Receptor Signaling Cascade.

Experimental Workflow for Preclinical Evaluation

References

- 1. biospace.com [biospace.com]

- 2. Mechanism of Action (MOA) ILUMYA® (tildrakizumab-asmn) [ilumyapro.com]

- 3. A randomized, controlled trial to evaluate the effect of an anti-interleukin-9 monoclonal antibody in adults with uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tildrakizumab - Wikipedia [en.wikipedia.org]

The Double-Edged Sword: An In-depth Technical Guide to the Impact of Interleukin-9 on Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract: Interleukin-9 (IL-9), a pleiotropic cytokine traditionally associated with type 2 immunity and allergic inflammation, is increasingly recognized for its significant and often complex role in the host response to viral infections. This technical guide provides a comprehensive exploration of the current understanding of IL-9's impact on the replication of several key viruses, including SARS-CoV-2, Respiratory Syncytial Virus (RSV), Influenza A Virus, and Human Immunodeficiency Virus (HIV). We delve into the quantitative data from preclinical and in vitro studies, present detailed experimental protocols for assessing the interplay between IL-9 and viral propagation, and visualize the intricate signaling pathways involved. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to further investigate IL-9 as a potential therapeutic target in viral diseases.

Introduction to Interleukin-9 and Its Role in Immunity

Interleukin-9 (IL-9) is a cytokine that belongs to the common gamma-chain (γc) family of cytokines.[1] Primarily produced by a specialized subset of T helper cells known as Th9 cells, IL-9 is also secreted by other immune cells, including Th2 cells, Th17 cells, regulatory T cells (Tregs), innate lymphoid cells (ILCs), and mast cells.[2][3] The biological effects of IL-9 are mediated through its receptor (IL-9R), which is composed of the IL-9 receptor alpha (IL-9Rα) chain and the common gamma chain (γc).[4] Upon ligand binding, the IL-9R complex activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, predominantly involving JAK1, JAK3, STAT1, STAT3, and STAT5.[2][5] This signaling cascade regulates the expression of a wide range of genes involved in cell growth, survival, and differentiation, thereby influencing various aspects of the immune response.

Initially characterized for its role in promoting mast cell proliferation and contributing to the pathophysiology of asthma and allergic diseases, recent research has unveiled a more multifaceted role for IL-9 in host defense.[1] Its involvement in anti-parasitic immunity, autoimmune diseases, and anti-tumor responses highlights its pleiotropic nature. Emerging evidence now points towards a critical, yet dichotomous, role for IL-9 in the context of viral infections, where it can either exacerbate or, in some contexts, potentially contribute to the control of viral replication.

IL-9's Impact on Viral Replication

The influence of IL-9 on viral replication appears to be highly context-dependent, varying with the specific virus, the host's genetic background, and the local inflammatory milieu. This section summarizes the current quantitative evidence for IL-9's role in modulating the replication of several clinically significant viruses.

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)

Studies utilizing in vivo models of SARS-CoV-2 infection have demonstrated that IL-9 plays a pathogenic role, exacerbating viral spread and associated airway inflammation.[2][6] Treatment of K18-hACE2 transgenic mice with recombinant IL-9 (rIL-9) resulted in a significant increase in pulmonary viral load.[6] Conversely, the depletion of IL-9 through neutralizing antibodies has been shown to enhance viral clearance.[6] In vitro experiments using human alveolar adenocarcinoma-derived epithelial cells (A549) further support these findings, showing that IL-9 treatment leads to an increased viral load.[6]

| Experimental Model | Intervention | Parameter Measured | Result | Reference |

| SARS-CoV-2 infected K18-hACE2 transgenic mice | Recombinant IL-9 (rIL-9) treatment | Pulmonary viral load (qPCR) | Increased viral load | [6] |

| SARS-CoV-2 infected K18-hACE2 transgenic mice | Anti-IL-9 antibody treatment | Pulmonary viral load (qPCR) | Enhanced viral clearance | [6] |

| Human alveolar adenocarcinoma-derived epithelial cells (A549) | IL-9 treatment | Viral load | Increased viral load | [6] |

Respiratory Syncytial Virus (RSV)

In the context of Respiratory Syncytial Virus (RSV) infection, evidence suggests that IL-9 contributes to immunopathology and hinders viral clearance.[7] Studies in BALB/c mice have shown that depletion of IL-9, either at the time of vaccination or during RSV challenge, enhances the clearance of the virus from the lungs.[7] Furthermore, elevated levels of IL-9 have been detected in the bronchial secretions of infants with RSV bronchiolitis, suggesting a potential correlation with disease severity.[7][8]

| Experimental Model | Intervention | Parameter Measured | Result | Reference |

| RSV-infected BALB/c mice | Depletion with anti-IL-9 antibody | Pulmonary viral clearance | Enhanced viral clearance | [7] |

| Infants with RSV bronchiolitis | Observational | IL-9 mRNA levels in bronchial secretions | Greater IL-9 mRNA levels compared to controls | [8] |

Influenza A Virus

The role of IL-9 in influenza A virus infection is less well-defined, with limited direct quantitative data available. However, some studies have observed alterations in cytokine profiles, including those of the IL-2 family to which IL-9 belongs, during influenza infection.[9] Experimental infections in human volunteers have shown that local and systemic cytokine responses, including IL-6 which can be influenced by IL-9 signaling, correlate with viral titers and symptom severity.[10] Further research is required to specifically delineate the direct impact of IL-9 on influenza virus replication kinetics.

| Experimental Model | Intervention | Parameter Measured | Result | Reference |

| Human volunteers experimentally infected with Influenza A | Observational | Cytokine levels in nasal lavage | IL-6 levels correlated with viral titers and symptoms | [10] |

| Murine models of influenza infection | Observational | Proinflammatory cytokines in bronchoalveolar lavage fluid | Early rise in several proinflammatory cytokines | [10] |

Human Immunodeficiency Virus (HIV-1)

The interplay between IL-9 and HIV-1 replication is an area of active investigation. Some studies suggest that cytokines from the common gamma-chain family, which includes IL-9, can influence HIV-1 replication.[9] For instance, IL-2 and IL-7, which share the γc receptor with IL-9, have been shown to impact T cell homeostasis and, consequently, HIV-1 replication.[11] While direct quantitative data on the effect of exogenous IL-9 on HIV-1 p24 levels in vitro is not extensively available, the potential for IL-9 to modulate the survival and proliferation of CD4+ T cells, the primary target of HIV-1, suggests an indirect role in viral pathogenesis.[7][12]

| Experimental Model | Intervention | Parameter Measured | Result | Reference |

| CD8-depleted PBMCs from HIV-1-seropositive donors | Recombinant IL-12 treatment | HIV-1 p24 antigen in supernatant | Increased p24 in asymptomatic subjects | [13] |

| In vitro co-cultures of macrophages and HIV-infected PBMCs | Observational | Cytokine/chemokine analysis | Downregulation of several anti-HIV cytokines upon myeloid cell depletion, leading to increased p24 expression | [14] |

IL-9 Signaling Pathway in the Context of Viral Infection

The binding of IL-9 to its receptor complex initiates a signaling cascade that primarily involves the JAK/STAT pathway. This pathway is a critical regulator of the host antiviral response, and its modulation by IL-9 can have profound effects on the outcome of a viral infection.

Upon IL-9 binding, JAK1 and JAK3 are activated, leading to the phosphorylation of STAT1, STAT3, and STAT5.[2][5] These phosphorylated STAT proteins form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes. Notably, STAT3 has been shown to negatively regulate the type I interferon (IFN) response, a cornerstone of the innate antiviral defense.[2] By activating STAT3, IL-9 may suppress the production of type I IFNs and the expression of interferon-stimulated genes (ISGs), which are essential for inhibiting viral replication.[2] This mechanism could explain the observed increase in viral load in SARS-CoV-2 infection following IL-9 treatment.[2]

Caption: IL-9 signaling pathway leading to potential enhancement of viral replication.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of IL-9 on viral replication.

In Vivo Viral Infection and IL-9 Modulation in a Mouse Model

This protocol describes a general workflow for studying the effects of IL-9 in a mouse model of respiratory viral infection, such as with SARS-CoV-2 or RSV.

References

- 1. What are IL-9 inhibitors and how do they work? [synapse.patsnap.com]

- 2. IL-9 aggravates SARS-CoV-2 infection and exacerbates associated airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on Interleukin-9: From Its Cellular Source and Signal Transduction to Its Role in Immunopathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-9 Signaling Pathways: R&D Systems [rndsystems.com]

- 5. Reactome | Interleukin-9 signaling [reactome.org]

- 6. researchgate.net [researchgate.net]

- 7. IL-21 Expands HIV-1-Specific CD8+ T Memory Stem Cells to Suppress HIV-1 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutralization of IL-9 ameliorates experimental autoimmune encephalomyelitis by decreasing the effector T cell population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 10. content-assets.jci.org [content-assets.jci.org]

- 11. JCI - Enhanced T cell recovery in HIV-1–infected adults through IL-7 treatment [jci.org]

- 12. Engineering T Cells to Functionally Cure HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of interleukin 12 on in vitro HIV type 1 replication depends on clinical stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Pro-inflammatory macrophages suppress HIV replication in humanized mice and ex vivo co-cultures [frontiersin.org]

Methodological & Application

Application Note & Protocol: Quantification of Interleukin-9 (IL-9) in Bronchoalveolar Lavage Fluid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-9 (IL-9) is a pleiotropic cytokine primarily produced by T helper 9 (Th9) cells, although other immune cells such as mast cells and eosinophils can also secrete it.[1][2] IL-9 plays a significant role in the pathogenesis of allergic airway inflammation, asthma, and has been implicated in tissue fibrosis and autoimmune pathways.[3][4] Quantification of IL-9 in bronchoalveolar lavage (BAL) fluid provides a valuable tool for understanding the local inflammatory state of the lungs in various respiratory diseases. This document provides a detailed protocol for the quantification of IL-9 in human BAL fluid using common immunoassay techniques.

IL-9 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of Interleukin-9. IL-9 binds to its receptor (IL-9R), which is expressed on various immune cells, leading to the activation of downstream signaling cascades that regulate inflammation and cellular responses.

Caption: Simplified IL-9 signaling cascade.

Experimental Workflow

The overall workflow for the quantification of IL-9 in BAL fluid is depicted below, from sample collection to data analysis.

Caption: Experimental workflow for IL-9 quantification.

Quantitative Data Summary

The concentration of IL-9 in BAL fluid can vary depending on the patient's condition. The following table summarizes expected findings based on available literature.

| Condition | IL-9 Levels in BAL Fluid | Reference |

| Healthy Individuals | Generally undetectable or at very low levels. | [5] |

| Interstitial Lung Diseases (ILDs) | Expression of IL-9 and its receptor has been observed in BAL fluid lymphocytes, with the highest percentages of IL-9 positive lymphocytes found in patients with Cryptogenic Organizing Pneumonia (COP). | [3] |

| Asthma | Increased IL-9 expression has been noted in BAL fluid lymphocytes of asthmatic patients following allergen challenges. | [4] |

| Animal Models (Transgenic Mice) | Transgenic mice overexpressing IL-9 show detectable levels of the cytokine in their BAL fluid, which correlates with airway inflammation and mast cell hyperplasia. | [5] |

Experimental Protocols

Bronchoalveolar Lavage (BAL) Fluid Collection and Processing

This protocol outlines the steps for collecting and processing BAL fluid to ensure sample integrity for cytokine analysis.

Materials:

-

Sterile, non-pyrogenic 0.9% saline solution

-

Bronchoscope

-

Sterile collection traps

-

Refrigerated centrifuge

-

Sterile polypropylene conical tubes (15 mL and 50 mL)

-

Sterile cryovials

-

Ice

Procedure:

-

BAL Fluid Collection: Perform bronchoalveolar lavage according to established clinical guidelines.[6][7] Typically, this involves wedging the bronchoscope in a subsegmental bronchus and instilling sterile saline in aliquots (e.g., four 50 mL portions).[6] The fluid is then gently aspirated and collected in a sterile container.[6]

-

Immediate Handling: Place the collected BAL fluid on ice immediately to minimize protein degradation.[8]

-

Filtration (Optional): If the BAL fluid contains a significant amount of mucus, it can be filtered through a sterile gauze to remove the bulk of the mucus.[7]

-

Centrifugation: Transfer the BAL fluid to 50 mL conical tubes and centrifuge at 200 x g for 10 minutes at 4°C to pellet cells.[8] Some protocols may use a higher speed, such as 1000 rpm.[6]

-

Supernatant Collection: Carefully aspirate the supernatant, avoiding disturbance of the cell pellet.

-

Aliquoting and Storage: Aliquot the supernatant into sterile cryovials. Store the aliquots at -80°C until analysis.[6][8] Avoid repeated freeze-thaw cycles.[9]

IL-9 Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for a sandwich ELISA. It is crucial to follow the specific instructions provided with the commercial ELISA kit being used.[2][9]

Materials:

-

Commercial Human IL-9 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)

-

BAL fluid samples (thawed on ice)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Wash bottles or automated plate washer

-

Absorbent paper

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve diluting buffers and reconstituting standards.

-

Standard and Sample Addition: Add 100 µL of each standard, blank, and BAL fluid sample to the appropriate wells of the pre-coated microplate.[9] Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 80 minutes at 37°C).[9]

-

Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with 1X Wash Solution.[9] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.[9]

-

Detection Antibody Addition: Add the biotin-conjugated detection antibody to each well and incubate as per the manufacturer's instructions.

-

Washing: Repeat the washing step as described above.

-

Enzyme Conjugate Addition: Add the streptavidin-HRP conjugate to each well and incubate.[9]

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark.[9] A blue color will develop.

-

Stopping the Reaction: Add the Stop Solution to each well. The color will change to yellow.[9]

-

Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.[9]

-

Data Analysis: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use the standard curve to determine the concentration of IL-9 in the BAL fluid samples.

IL-9 Quantification by Luminex Multiplex Assay

Luminex assays allow for the simultaneous quantification of multiple cytokines in a small sample volume. This is a general guideline; refer to the specific kit and instrument manuals for detailed instructions.

Materials:

-

Commercial Luminex assay kit for human IL-9 (containing antibody-coupled magnetic beads, detection antibodies, standards, and buffers)

-

Luminex instrument (e.g., MAGPIX®)

-

BAL fluid samples (thawed on ice)

-

Microplate shaker

-

Magnetic plate separator

Procedure:

-

Reagent Preparation: Prepare standards, wash buffers, and other reagents as per the kit protocol.

-

Plate Preparation: Add the antibody-coupled magnetic beads to the wells of the microplate.

-

Washing: Place the plate on a magnetic separator, allow the beads to settle, and then aspirate the supernatant. Wash the beads with wash buffer.

-

Standard and Sample Addition: Add standards and BAL fluid samples to the appropriate wells. Incubate on a plate shaker at room temperature for the time specified in the manual.

-

Washing: Repeat the washing step using the magnetic separator.

-

Detection Antibody Addition: Add the biotinylated detection antibody cocktail to each well and incubate on a plate shaker.

-

Washing: Repeat the washing step.

-

Streptavidin-PE Addition: Add Streptavidin-Phycoerythrin (SAPE) to each well and incubate on a plate shaker.

-

Washing: Repeat the washing step.

-

Resuspension and Reading: Resuspend the beads in sheath fluid and read the plate on a Luminex instrument.

-

Data Analysis: The instrument's software will analyze the median fluorescence intensity (MFI) for each bead region. A standard curve is generated using a five-parameter logistic curve-fit, and the concentration of IL-9 in the samples is calculated from this curve.[6]

References

- 1. ELISA for quantification of IL-9 in human serum. [protocols.io]

- 2. Human IL-9 ELISA Kit (BMS2081-2) - Invitrogen [thermofisher.com]

- 3. IL-9 and IL-9 receptor expression in lymphocytes from bronchoalveolar lavage fluid of patients with interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukin 9 fate reporter reveals induction of innate IL-9 response in lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of cytokines in serum and bronchoalveolar lavage fluid in patients with immune-checkpoint inhibitor-associated pneumonitis: a cross-sectional case–control study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Processing of Bronchoalveolar Lavage Fluid and Matched Blood for Alveolar Macrophage and CD4+ T-cell Immunophenotyping and HIV Reservoir Assessment [jove.com]

- 9. elkbiotech.com [elkbiotech.com]

Application Notes and Protocols for IL-9 Studies Using K18-hACE2 Transgenic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K18-hACE2 transgenic mouse model has emerged as a critical tool for studying the pathogenesis of respiratory viral infections, particularly SARS-CoV-2.[1][2][3][4] These mice express the human angiotensin-converting enzyme 2 (hACE2) receptor under the control of the human cytokeratin 18 (K18) promoter, rendering them susceptible to infection with SARS-CoV-2 and leading to a disease course that can recapitulate aspects of severe COVID-19 in humans.[1][2][3][4][5] Interleukin-9 (IL-9), a pleiotropic cytokine, has been identified as a key mediator of airway inflammation in various respiratory diseases, including viral infections.[6][7][8] Recent studies have highlighted a significant role for IL-9 in exacerbating the inflammatory response and pathology associated with SARS-CoV-2 infection in K18-hACE2 mice.[6][7][8][9] This document provides detailed application notes and experimental protocols for leveraging the K18-hACE2 mouse model to investigate the role of IL-9 in respiratory viral pathogenesis.

Application Notes

The K18-hACE2 mouse model offers a valuable in vivo platform to dissect the mechanisms by which IL-9 contributes to viral-induced lung injury. Key applications include:

-

Evaluating the therapeutic potential of IL-9 inhibitors: The model can be used to test the efficacy of neutralizing antibodies or other IL-9-targeted therapies in mitigating disease severity.

-

Investigating the IL-9 signaling pathway: Researchers can explore the downstream effects of IL-9 signaling in the context of a viral infection, identifying potential new therapeutic targets.

-

Characterizing the cellular sources of IL-9: The model allows for the identification of immune cell populations responsible for IL-9 production during infection.

-

Studying the interplay between IL-9 and other cytokines: Researchers can investigate the cytokine network and how IL-9 influences the broader inflammatory milieu.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating IL-9 in the context of SARS-CoV-2 infection in K18-hACE2 mice.

Table 1: IL-9 Levels in Response to SARS-CoV-2 Infection

| Treatment Group | Sample Type | IL-9 Concentration (pg/mL) | Fold Change vs. Control | Reference |

| SARS-CoV-2 Infected | BALF | Data not available in pg/mL | Increased | [9] |

| SARS-CoV-2 Infected | Lung Homogenate | Data not available in pg/mL | Upregulated | [9] |

| SARS-CoV-2 Infected + Anti-IL-9 Ab | BALF | Data not available in pg/mL | Decreased vs. IgG control | [6] |

| SARS-CoV-2 Infected + IgG Control | BALF | Data not available in pg/mL | Increased vs. uninfected | [6] |

BALF: Bronchoalveolar Lavage Fluid; Ab: Antibody

Table 2: Effect of IL-9 Neutralization on Viral Load and Lung Pathology

| Treatment Group | Viral Load (Lung) | Lung Histopathology Score | Collagen Deposition | Mucus Production | Mast Cell Accumulation | Reference |

| SARS-CoV-2 Infected + Anti-IL-9 Ab | Decreased | Reduced | Decreased | Decreased | Decreased | [8][9] |

| SARS-CoV-2 Infected + IgG Control | High | Severe | Increased | Increased | Increased | [8][9] |

Experimental Protocols

Protocol 1: SARS-CoV-2 Infection of K18-hACE2 Mice

This protocol describes the intranasal inoculation of K18-hACE2 mice with SARS-CoV-2.[5][10]

Materials:

-

K18-hACE2 transgenic mice (8-12 weeks old)

-

SARS-CoV-2 viral stock of known titer (e.g., PFU/mL or TCID50/mL)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Sterile, nuclease-free PBS

-

P20 micropipette and sterile tips

-

Biosafety Cabinet (BSC) Class II or higher

-

Appropriate Personal Protective Equipment (PPE)

Procedure:

-

All work with live virus must be performed in a BSL-3 facility.

-

Thaw the SARS-CoV-2 viral stock on ice and dilute to the desired concentration in sterile, nuclease-free PBS. A typical inoculum volume is 20-50 µL.

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Once anesthetized, position the mouse in a supine position.

-

Using a P20 micropipette, slowly administer the viral inoculum intranasally, typically 10-25 µL per nostril.[10]

-

Allow the mouse to inhale the inoculum naturally. Avoid rapid administration to prevent fluid from entering the esophagus.

-

Monitor the mouse until it has fully recovered from anesthesia and return it to a clean cage.

-

Monitor the mice daily for weight loss, clinical signs of disease (e.g., ruffled fur, hunched posture, labored breathing), and survival.[5]

Protocol 2: Bronchoalveolar Lavage (BAL)

This protocol is for the collection of BAL fluid (BALF) for cytokine analysis and cellular profiling.

Materials:

-

Euthanized mouse

-

Surgical scissors and forceps

-

Tracheal cannula (e.g., 20G catheter)

-

Suture thread

-

1 mL syringe

-

Ice-cold, sterile PBS containing a protease inhibitor cocktail

-

1.5 mL microcentrifuge tubes

Procedure:

-

Euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Place the mouse in a supine position and dissect the neck to expose the trachea.

-

Make a small incision in the trachea and insert the cannula.

-

Secure the cannula in place with a suture.

-

Using a 1 mL syringe, slowly instill 0.5-1.0 mL of ice-cold PBS with protease inhibitors into the lungs.

-

Gently aspirate the fluid back into the syringe. The recovered volume should be approximately 70-80% of the instilled volume.

-

Repeat the instillation and aspiration steps 2-3 times, pooling the recovered fluid.

-

Place the collected BALF on ice.

-

Centrifuge the BALF at 300 x g for 10 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis (e.g., ELISA) and store at -80°C.

-

Resuspend the cell pellet in an appropriate buffer for cell counting and flow cytometry.

Protocol 3: IL-9 Quantification by ELISA

This protocol outlines the general steps for measuring IL-9 concentrations in BALF or lung homogenate supernatant using a commercial ELISA kit.

Materials:

-

Mouse IL-9 ELISA kit (follow manufacturer's instructions)

-

BALF supernatant or lung homogenate supernatant

-

Microplate reader

Procedure:

-

Prepare standards, controls, and samples according to the kit manufacturer's protocol. This may involve dilution of the samples.

-

Add the standards, controls, and samples to the appropriate wells of the IL-9 antibody-coated microplate.

-

Incubate the plate as per the manufacturer's instructions.

-

Wash the plate multiple times with the provided wash buffer.

-

Add the detection antibody and incubate.

-

Wash the plate again.

-

Add the substrate solution and incubate in the dark.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.

-

Calculate the IL-9 concentration in the samples by interpolating from the standard curve.

Protocol 4: In Vivo Neutralization of IL-9

This protocol describes the administration of an IL-9 neutralizing antibody to mice.

Materials:

-

Anti-mouse IL-9 neutralizing antibody (e.g., clone 9C1)

-

Isotype control antibody (e.g., mouse IgG2a)

-

Sterile PBS

-

Syringes and needles for administration (intraperitoneal or intravenous)

Procedure:

-

Reconstitute and dilute the anti-IL-9 antibody and isotype control antibody in sterile PBS to the desired concentration.

-

Administer the antibody to the mice via the desired route (e.g., intraperitoneal injection). The dose and timing of administration will depend on the specific experimental design but is often given prior to and/or during the course of infection.[11]

-

Proceed with the experimental infection or other procedures as planned.

-

At the experimental endpoint, collect tissues and fluids for analysis to assess the effects of IL-9 neutralization.

Protocol 5: Flow Cytometry for Th9 Cell Identification

This protocol provides a general framework for identifying Th9 cells (CD4+IL-9+) in lung tissue.

Materials:

-

Single-cell suspension from lung tissue

-

Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)

-

Fixable viability dye

-

Antibodies for surface markers (e.g., anti-CD45, anti-CD3, anti-CD4)

-

Fixation/Permeabilization buffer

-

Antibody for intracellular cytokine (e.g., anti-IL-9)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension from the lung tissue by mechanical dissociation and/or enzymatic digestion.

-

Stimulate the cells for 4-6 hours with a cell stimulation cocktail in a cell culture incubator. This step is crucial for detecting intracellular cytokines.

-

Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

-

Stain for surface markers by incubating the cells with a cocktail of fluorescently labeled antibodies.

-